Cyclic di-AMP
Overview
Description
Cyclic di-AMP (c-di-AMP) is a second messenger molecule that has been found in various bacteria and archaea. It plays a crucial role in regulating various cellular processes, including cell growth, division, and stress response. C-di-AMP has gained significant attention in recent years due to its potential applications in the field of biotechnology and medical research.
Scientific Research Applications
Allosteric Regulation and Metabolic Enzyme Function
Cyclic di-AMP (c-di-AMP) is identified as an allosteric regulator affecting metabolic enzyme functions. For instance, it has been found to interact with the central metabolic enzyme pyruvate carboxylase in the pathogen Listeria monocytogenes. This interaction takes place at an allosteric regulatory site, significantly distant from the active site, indicating a complex regulatory mechanism. Mutations at this site disrupted c-di-AMP binding and consequently influenced the catalytic activity of the enzyme. Furthermore, depletion of c-di-AMP resulted in altered metabolic activities, affecting bacterial growth and infection outcomes (Sureka et al., 2014).
Riboswitch Sensing and Gene Regulation
Riboswitches are segments of mRNA molecules that bind small molecules, thereby altering gene expression. C-di-AMP has been observed to interact with a class of riboswitches known as ydaO, which is associated with genes involved in cell wall metabolism, osmotic stress responses, and sporulation. These riboswitches respond to c-di-AMP with high specificity and affinity, indicating a regulatory mechanism where c-di-AMP plays a critical role in controlling a wide range of physiological processes (Nelson et al., 2013).
Structural Insights and Binding Mechanisms
The structural understanding of c-di-AMP’s interactions and functions has expanded significantly. It is implicated in a variety of cellular processes including osmotic pressure maintenance, DNA damage response, biofilm formation, and immune response activation. Various crystal structures have showcased the tertiary structures of domains regulating c-di-AMP synthesis and signaling. These studies highlight the diversity of c-di-AMP's interactions, involving non-covalent interactions with receptor proteins, and provide insights into the specificity of c-di-AMP binding (He et al., 2020).
Role in Host-Pathogen Interactions
C-di-AMP plays a crucial role in host-pathogen interactions, particularly in the manipulation of the host's immune response by bacterial pathogens. It is recognized by host cells, triggering innate immune responses. The balance of c-di-AMP inside bacterial cells is vital, as its quantity can modulate the host response, either by avoiding immune recognition or by overloading specific immune pathways (Devaux et al., 2018).
properties
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMFTWFFKBFIN-XPWFQUROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317771 | |
Record name | Cyclic-di-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclic di-AMP | |
CAS RN |
54447-84-6 | |
Record name | Cyclic-di-AMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclic-di-AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclic-di-AMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLIC-DI-AMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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